![molecular formula C31H38O3S B14256757 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid CAS No. 376649-06-8](/img/structure/B14256757.png)
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid is a synthetic organic compound characterized by its unique structure, which includes a sulfanyl group attached to an undecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid typically involves multiple steps, starting with the preparation of the sulfanyl intermediate. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with diphenylmethyl chloride to form the 4-methoxyphenyl(diphenyl)methyl sulfide. This intermediate is then reacted with undecanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
Undecanoic Acid: A simpler analog without the sulfanyl and aromatic groups.
4-Methoxyphenyl(diphenyl)methyl Sulfide: Lacks the undecanoic acid backbone.
Sulfoxides and Sulfones: Oxidized derivatives of the sulfanyl compound.
Uniqueness
11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid is unique due to its combination of a long-chain fatty acid with a complex aromatic sulfanyl group. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
376649-06-8 |
|---|---|
Molecular Formula |
C31H38O3S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
11-[(4-methoxyphenyl)-diphenylmethyl]sulfanylundecanoic acid |
InChI |
InChI=1S/C31H38O3S/c1-34-29-23-21-28(22-24-29)31(26-16-10-8-11-17-26,27-18-12-9-13-19-27)35-25-15-7-5-3-2-4-6-14-20-30(32)33/h8-13,16-19,21-24H,2-7,14-15,20,25H2,1H3,(H,32,33) |
InChI Key |
MKJBBTRCNXZAAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


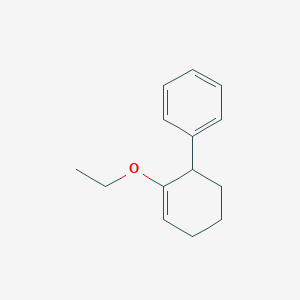

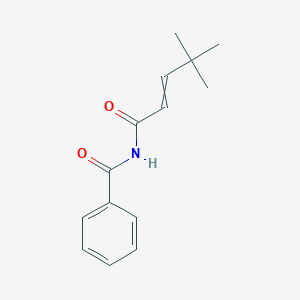
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
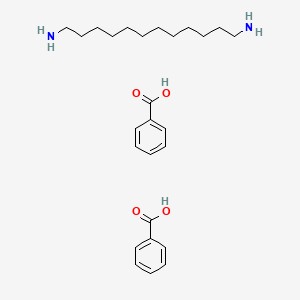
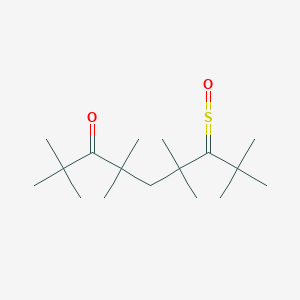
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
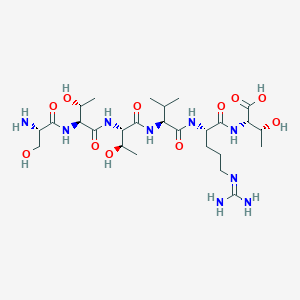


![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)

